molecular formula C23H16ClN5O2S B10922510 4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10922510
M. Wt: 461.9 g/mol
InChI Key: UDKVHEHKOVVLLV-UHFFFAOYSA-N
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Description

4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound that features a unique structure combining furan, chlorophenoxy, and thia-pentazatetracyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multiple steps, starting with the preparation of the furan and chlorophenoxy intermediates. These intermediates are then subjected to a series of coupling reactions, often facilitated by catalysts such as palladium or copper. The final step involves the formation of the thia-pentazatetracyclo structure under controlled conditions, such as specific temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is essential to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene apart is its unique combination of furan, chlorophenoxy, and thia-pentazatetracyclo moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various advanced applications .

Properties

Molecular Formula

C23H16ClN5O2S

Molecular Weight

461.9 g/mol

IUPAC Name

4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H16ClN5O2S/c1-12-9-13(2)26-23-18(12)19-20(32-23)22-27-21(28-29(22)11-25-19)17-8-7-14(31-17)10-30-16-6-4-3-5-15(16)24/h3-9,11H,10H2,1-2H3

InChI Key

UDKVHEHKOVVLLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC=CC=C6Cl)C

Origin of Product

United States

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